![molecular formula C16H14Cl2OS B3025105 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-69-6](/img/structure/B3025105.png)
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone
Overview
Description
“2’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone” is a chemical compound with the CAS Number: 898781-69-6 . Its molecular weight is 325.26 and its IUPAC name is 1-(2,4-dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone .
Molecular Structure Analysis
The molecular formula of this compound is C16H14Cl2OS . The InChI code is 1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (325.26 ), its IUPAC name (1-(2,4-dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone ), and its InChI code (1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 ).Scientific Research Applications
1. Synthesis and Characterization of Novel Polymers
A study by Kim et al. (1999) explored the synthesis of electrophilic trisubstituted ethylenes, including compounds related to 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone. These compounds were copolymerized with styrene, resulting in copolymers with high glass transition temperatures, indicating decreased chain mobility due to high dipolar character. This research contributes to the development of novel polymers with specific thermal and physical properties (Kim et al., 1999).
2. Facilitating Chemical Synthesis
In a 2005 study, Joshi et al. described the semisynthesis of natural methoxylated propiophenones using a catalytic process that involves compounds similar to 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone. This process, which used microwave and ultrasound assistance, is significant for the rapid and practical synthesis of complex organic compounds (Joshi et al., 2005).
3. Developing Pharmaceutical Intermediates
Research by Yadav and Sowbna (2012) focused on the synthesis of 4-benzyloxy propiophenone, an important pharmaceutical intermediate, using a green chemistry approach that could relate to the chemical structure of 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone. This work highlights the importance of environmentally friendly methods in synthesizing intermediates for pharmaceutical applications (Yadav & Sowbna, 2012).
4. Enhancing Antimicrobial Activity in Polymers
A study by Arun et al. (2003) investigated the synthesis and characterization of polymers incorporating components similar to 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone for antimicrobial applications. This research is significant for its exploration of polymeric materials with potential health-related benefits (Arun et al., 2003).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOZWCWJLXERML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644397 | |
Record name | 1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-69-6 | |
Record name | 1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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